molecular formula C19H17ClF3N5O3S B12157023 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12157023
M. Wt: 487.9 g/mol
InChI Key: YOEVZCVCPGNYNH-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a dimethoxyphenyl group, and a chloro-trifluoromethylphenyl group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

The synthesis of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is attached through nucleophilic substitution reactions.

    Incorporation of the Chloro-trifluoromethylphenyl Group: This group is introduced through a series of halogenation and trifluoromethylation reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or trifluoromethyl groups are replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

Scientific Research Applications

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can be compared with other similar compounds, such as:

    Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole and itraconazole, which are used as antifungal agents.

    Dimethoxyphenyl Compounds: Compounds like verapamil, which contain dimethoxyphenyl groups and are used as calcium channel blockers.

    Chloro-trifluoromethylphenyl Compounds: Compounds like efavirenz, which contain chloro-trifluoromethylphenyl groups and are used as antiretroviral agents.

The uniqueness of this compound lies in its combination of these structural features, which contribute to its diverse chemical and biological properties.

Properties

Molecular Formula

C19H17ClF3N5O3S

Molecular Weight

487.9 g/mol

IUPAC Name

2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C19H17ClF3N5O3S/c1-30-14-6-3-10(7-15(14)31-2)17-26-27-18(28(17)24)32-9-16(29)25-13-8-11(19(21,22)23)4-5-12(13)20/h3-8H,9,24H2,1-2H3,(H,25,29)

InChI Key

YOEVZCVCPGNYNH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)OC

Origin of Product

United States

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